Ethylene carbonate

Catalog No.
S605579
CAS No.
96-49-1
M.F
C3H4O3
M. Wt
88.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene carbonate

CAS Number

96-49-1

Product Name

Ethylene carbonate

IUPAC Name

1,3-dioxolan-2-one

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2

InChI Key

KMTRUDSVKNLOMY-UHFFFAOYSA-N

SMILES

C1COC(=O)O1

Solubility

11.36 M
Soluble in water, alcohol, ether, and benzene
Miscible (40%) with water, alcohol, ethyl acetate, benzene, and chloroform; soluble in ether, n-butanol, and carbon tetrachloride.
Insoluble in gasoline and turpentine oil.

Synonyms

Carbonic Acid Cyclic Ethylene Ester; Cyclic Ethylene Carbonate; Ethylene Carbonate; Ethylene Glycol Carbonate; Glycol Carbonate; Jeffsol EC; NSC 11801; NSC 16568; Texacar EC;

Canonical SMILES

C1COC(=O)O1

Ethylene carbonate (EC) is a crucial component in scientific research on lithium-ion batteries due to its favorable properties. One key characteristic is its high dielectric constant [], which allows it to efficiently separate charged ions within the battery. This separation prevents the electrodes from directly contacting each other, reducing internal short circuits and improving battery safety and stability [].

However, EC also has limitations. Research has shown that it can react with the electrode surface at high voltages, leading to the formation of a solid electrolyte interface (SEI) layer []. While the SEI layer is necessary for battery operation, excessive growth can hinder lithium-ion movement and reduce battery performance []. Therefore, scientific research is focused on optimizing EC-based electrolytes by:

  • Additives: Scientists explore adding other solvents like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) to EC-based electrolytes []. These additives can improve conductivity and reduce the formation of a thick SEI layer, enhancing battery performance and lifespan [].
  • Electrolyte modifications: Research is ongoing to develop new electrolyte formulations that incorporate EC while mitigating its limitations. This might involve the use of co-solvents, ionic liquids, or solid-state electrolytes [].

Ethylene carbonate is an organic compound with the chemical formula C₃H₄O₃. It is a cyclic carbonate that appears as a colorless, odorless liquid at room temperature. Ethylene carbonate is notable for its high dielectric constant and low viscosity, making it a valuable solvent in various chemical processes. It is primarily utilized in the production of lithium-ion batteries, where it serves as an electrolyte solvent due to its ability to dissolve lithium salts effectively. The compound is also known for its reactivity, particularly in ring-opening reactions, which can lead to various derivatives.

  • Toxicity: Ethylene carbonate is considered to have low to moderate toxicity [].
  • Flammability: Flammable with a flash point of 143°C [].
  • Reactivity: Can react with strong oxidizing agents [].
  • Safety Precautions: Standard laboratory safety practices should be followed when handling EC, including wearing gloves, eye protection, and working in a well-ventilated area [].
, including:

  • Ring-Opening Reactions: Ethylene carbonate can undergo ring-opening reactions in the presence of nucleophiles, resulting in the formation of alkyl carbonates and other derivatives. This reaction mechanism is often facilitated by bases or acids .
  • Reactions with Carboxylic Acids: Ethylene carbonate reacts with carboxylic acids in the presence of tetraethylammonium halides to form 2-hydroxyethyl esters and diesters through autocatalytic pathways .
  • Electrochemical Reduction: In lithium-ion battery applications, ethylene carbonate can be reduced electrochemically, leading to products like lithium ethylene dicarbonate and carbon dioxide. The reduction pathways are complex and depend on various factors such as voltage and concentration .

Ethylene carbonate can be synthesized through several methods:

  • Direct Synthesis from Ethylene Oxide and Carbon Dioxide: The most common method involves the reaction of ethylene oxide with carbon dioxide under high pressure (80 atm) and temperature (190-200 °C), often using tetraethylammonium bromide as a catalyst .
  • Catalytic Processes: Recent advancements have explored the use of bimetallic catalysts, such as lithium and magnesium oxides, to enhance the efficiency of ethylene carbonate production from epoxides and carbon dioxide .
  • Alternative Methods: Other synthetic routes include the use of ionic liquids or organocatalysts for the fixation of carbon dioxide into cyclic carbonates .

Ethylene carbonate has a wide range of applications:

  • Electrolyte Solvent in Lithium-Ion Batteries: It is extensively used as a solvent for lithium salts due to its excellent solvating properties and stability under electrochemical conditions.
  • Plasticizer: Ethylene carbonate serves as a plasticizer in polymer formulations, enhancing flexibility and workability.
  • Intermediate in Organic Synthesis: It is utilized as a precursor for various chemical syntheses, including the production of polycarbonates and other cyclic carbonates.

Ethylene carbonate shares similarities with several other cyclic carbonates and related compounds. Here are some notable examples:

CompoundFormulaKey Characteristics
Propylene CarbonateC₄H₆O₃Similar solvent properties; used in coatings and adhesives
Dimethyl CarbonateC₃H₈O₄Used as a methylating agent; less polar than ethylene carbonate
Butylene CarbonateC₄H₈O₄Exhibits similar reactivity but has different physical properties

Uniqueness of Ethylene Carbonate

Ethylene carbonate stands out due to its specific application in lithium-ion batteries, where it acts not only as a solvent but also participates actively in electro

Physical Description

DryPowder; Liquid; OtherSolid; WetSolid

Color/Form

Monoclinic plates
Colorless solid or liquid
Solid at room temperature.
Colorless liquid or crystalline solid.

XLogP3

0.3

Boiling Point

248.0 °C
248 °C

Flash Point

290 °F (143 °C) (Open Cup)

Vapor Density

3.04 (Air=1)

Density

1.3214 at 39 °C

Odor

Odorless

Melting Point

39.5 °C
36.4 °C

UNII

RGJ96TB7R7

GHS Hazard Statements

Aggregated GHS information provided by 473 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 100 of 473 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 373 of 473 companies with hazard statement code(s):;
H302 (45.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (14.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (45.58%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg
9.8X10-3 mm Hg @ 25 °C

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Impurities

Fractionally distilled ethylene carbonate three times in a column of single-turn glass helices under 3 torr. Analysis by NMR, VPC, and IR showed no detectable impurities.

Other CAS

96-49-1

Wikipedia

Ethylene carbonate

Biological Half Life

Male Fischer-344-rats were given 200 mg/kg (14)C labeled ethylene-carbonate or 141 mg/kg radiolabeled ethylene-glycol by gavage. Ethylene-glycol was the only ethylene-carbonate metabolite detected. Peak blood ethylene-carbonate and ethylene-glycol concentrations in rats dosed with ethylene-carbonate were 0.028 and 2.3 umol/g, respectively. The respective half lives were 0.25 and 2 hours. The peak blood ethylene-glycol concentration in ethylene-glycol dosed rats was 1.1 umol/g. The half life was 3 hours.

Use Classification

Cosmetics -> Solvent

Methods of Manufacturing

Prepared from ethylene oxide by addition of carbon dioxide with ammonium or alkali metal salts as catalysts.
Interaction of ethylene glycol and phosgene.
Ethylene carbonate is commercially produced by the reaction of ethylene oxide and carbon dioxide at 190-200 °C and 80 atm using Et4NBr as a catalyst.
...by reacting equimolecular amounts of 1,2-ethanediol and phosgene in a closed tube at room temperature.
For more Methods of Manufacturing (Complete) data for 1,3-DIOXOLAN-2-ONE (7 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
1,3-Dioxolan-2-one: ACTIVE
When 12 yr old Muscat Bailey A grapevines in a greenhouse were sprayed with either 0.0016 M ethylene carbonate, 10 ppm diuron, 0.001 M Ca EDTA, 0.000015 M rutin, 0.001 M CaCO3, or 0.001 M K2CO3 on July 31, the proportion of berries with complete coloration on August 27 increased from 10% of the control to approx 40 with ethylene carbonate or diuron, approx 35 with Ca EDTA, 30 with rutin, and approx 20 with K2CO3 or CaCO3. Data on Kyoho grapes are also reported. Sugar content was not affected.

Dates

Modify: 2023-08-15

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